3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that features a bromine atom and a carboxylic acid group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the bromination of tetrahydroimidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to the presence of both a bromine atom and a carboxylic acid group within its structure. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7;/h3,5H,1-2,4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVKVPXVXGLGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2CC1C(=O)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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